molecular formula C9H11N3 B6206081 1-[(1R)-1-azidoethyl]-4-methylbenzene CAS No. 1604310-66-8

1-[(1R)-1-azidoethyl]-4-methylbenzene

Cat. No. B6206081
CAS RN: 1604310-66-8
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “1-[(1R)-1-azidoethyl]-4-methylbenzene” belong to a class of organic compounds known as azides. Azides are compounds containing the azide anion, N3-. They are a type of functional group characterized by the presence of three nitrogen atoms connected in a linear structure .


Molecular Structure Analysis

The molecular structure of “1-[(1R)-1-azidoethyl]-4-methylbenzene” would consist of a benzene ring (a hexagonal ring of carbon atoms with alternating single and double bonds) with a methyl group (CH3) and an azidoethyl group (C2H4N3) attached .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or they can decompose to form nitrogen gas. The specific reactions that “1-[(1R)-1-azidoethyl]-4-methylbenzene” would undergo would depend on the reaction conditions .

Safety and Hazards

Azides are generally considered to be hazardous due to their potential to decompose explosively. They can also be toxic if ingested or inhaled, and they can cause burns on contact with the skin .

Future Directions

The future directions for research on “1-[(1R)-1-azidoethyl]-4-methylbenzene” would likely depend on its potential applications. For example, if it were found to have useful properties as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-azidoethyl]-4-methylbenzene involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methylbenzene", "1-chloro-1-ethoxyethane", "sodium azide", "potassium carbonate", "dimethylformamide" ], "Reaction": [ "Step 1: 4-methylbenzene is reacted with 1-chloro-1-ethoxyethane in the presence of potassium carbonate and dimethylformamide to form 1-(2-ethoxyethyl)-4-methylbenzene.", "Step 2: 1-(2-ethoxyethyl)-4-methylbenzene is then reacted with sodium azide in the presence of dimethylformamide to form 1-[(1R)-1-azidoethyl]-4-methylbenzene." ] }

CAS RN

1604310-66-8

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.